REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[O:9][CH3:10].C([O-])([O-])=O.[K+].[K+].[CH:17](I)([CH3:19])[CH3:18]>CC(=O)CC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:17]([CH3:19])[CH3:18])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2.3|
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Name
|
|
Quantity
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2.03 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)O)OC
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Name
|
|
Quantity
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1.38 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
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CC(CC)=O
|
Name
|
|
Quantity
|
2.21 g
|
Type
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reactant
|
Smiles
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C(C)(C)I
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture is heated
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Type
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TEMPERATURE
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Details
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under reflux for 17 hours
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Duration
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17 h
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Type
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FILTRATION
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Details
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then is filtered
|
Type
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CONCENTRATION
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Details
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concentrated by evaporation of the solvent
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Type
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CUSTOM
|
Details
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The residue is partitioned between Et2O and H2O
|
Type
|
EXTRACTION
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Details
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The Et2O layer is extracted with 5% NaOH (2×50 mL)
|
Type
|
WASH
|
Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting residue is purified by flash chromatography (5% EtOAc/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC(C)C)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |